molecular formula C6H11ClF2N2O B2708667 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride CAS No. 2460757-14-4

2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride

Cat. No.: B2708667
CAS No.: 2460757-14-4
M. Wt: 200.61
InChI Key: QSKFVVSRMUEWAH-UHFFFAOYSA-N
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Description

Its structure features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and an acetamide group at the 2-position, forming a hydrochloride salt. The difluorination at the pyrrolidine ring enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability and target engagement in drug design .

Properties

IUPAC Name

2-(4,4-difluoropyrrolidin-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKFVVSRMUEWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used as a reagent in various chemical reactions, contributing to the development of new compounds and materials. Its ability to undergo oxidation and reduction reactions makes it versatile for synthetic pathways.

Biology

Research into the biological activities of 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride has revealed its potential interactions with biological molecules. Studies have indicated that it may influence enzymatic activities and cellular pathways, suggesting applications in drug development and biochemical research.

Medicine

The compound is under investigation for its therapeutic potential. It has been explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders. Preliminary findings indicate that it may modulate specific receptors or enzymes involved in disease pathways.

Case Study 1: Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor effects against A431 vulvar epidermal carcinoma cells. The mechanism involves the induction of apoptosis through caspase pathway activation, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research has shown that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria. These findings suggest its utility in developing new antibiotics or antimicrobial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. However, comprehensive toxicological studies are necessary to ascertain its safety profile fully. Initial evaluations suggest minimal toxicity at therapeutic doses, making it a candidate for further clinical exploration .

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Pyrrolidine Moieties

(a) Methyl 2-(4,4-Difluoropyrrolidin-2-yl)acetate Hydrochloride
  • Structure : Differs by an ester group (COOCH₃) instead of an acetamide (NHCOCH₃).
  • Synthesis : Prepared via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide, highlighting the versatility of fluorinated pyrrolidine intermediates in medicinal chemistry .
  • Application : Serves as a precursor for bioactive molecules, emphasizing the role of fluorination in optimizing pharmacokinetic properties.
(b) (R)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride
  • Structure : Replaces the acetamide with a hydroxymethyl group.
  • Key Data : Molecular weight 173.59 g/mol, CAS 1315593-71-3. This compound demonstrates the importance of stereochemistry (R-configuration) in modulating biological activity .

Acetamide Derivatives with Heterocyclic Substituents

(a) N-(Adamantan-1-yl)-2-(8-fluoro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetamide Hydrochloride (8f)
  • Structure : Combines an adamantane moiety with a fluorinated indole-pyrrolidine system.
  • Physicochemical Data :

    Property Value
    Molecular Weight 501.03 g/mol
    Melting Point 230–232°C
    Yield 74%
  • Significance : Exhibits enhanced solubility and stability due to adamantane’s rigid hydrophobic core, a feature leveraged in antiviral and CNS drug design .
(b) 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d)
  • Structure: Integrates a thiadiazole ring and fluorophenoxy group.
  • Biological Activity: IC₅₀ = 1.8 µM against Caco-2 cancer cells, outperforming 5-fluorouracil (standard). Structural features like the thiadiazole and fluorophenoxy groups enhance DNA intercalation and topoisomerase inhibition .

Chlorinated and Aromatic Acetamides

(a) N-(3-Chloro-4-hydroxyphenyl)acetamide (4)
  • Structure : Simple aromatic acetamide with chlorine and hydroxyl substituents.
  • Activity : Identified as a photodegradation product of paracetamol. Lacks enzyme inhibition (e.g., 17β-HSD2), but chlorination at the phenyl ring increases metabolic resistance .
(b) 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13)
  • Structure: Combines chlorophenol and phenethyl groups.
  • SAR Insights :
    • Hydrophobic N-phenethyl chain enhances binding to 17β-HSD2 (IC₅₀ < 1 µM) via hydrophobic interactions.
    • Chlorine at the 3-position and hydroxyl at 4-position are critical for enzyme inhibition .

Comparative Analysis Table

Compound Class Example Compound Key Structural Features Biological Activity/Properties Reference
Fluorinated Pyrrolidine 2-(4,4-Difluoropyrrolidin-2-yl)acetamide HCl 4,4-Difluoro-pyrrolidine, acetamide Enhanced metabolic stability
Adamantane-Indole Hybrid Compound 8f Adamantane, fluorinated indole-pyrrolidine Antiviral potential, high thermal stability
Thiadiazole Derivatives Compound 7d Thiadiazole, fluorophenoxy Anticancer (IC₅₀ = 1.8 µM)
Chlorinated Aromatics Compound 13 Chlorophenol, phenethyl chain 17β-HSD2 inhibition (IC₅₀ < 1 µM)

Research Findings and Implications

  • Fluorination : Fluorine atoms in pyrrolidine or aromatic rings improve metabolic stability and binding affinity, as seen in compound 8f and 13 .
  • Heterocyclic Integration : Thiadiazole (7d) and pyridoindole (8f) moieties enhance anticancer and antiviral activities, respectively, by targeting enzyme active sites or DNA .
  • Hydrophobic Interactions : Alkyl or aromatic chains (e.g., phenethyl in compound 13) optimize ligand-enzyme interactions, critical for inhibitors of 17β-HSD2 or proteases .

Biological Activity

2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride (CAS No. 2460757-14-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two fluorine atoms and an acetamide group, which contributes to its unique pharmacological properties. The molecular formula is C6H10F2N2OC_6H_{10}F_2N_2O, and it has been characterized using various spectroscopic methods.

PropertyValue
Molecular Weight164.16 g/mol
SolubilitySoluble in water and DMSO
Melting PointNot specified

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have shown their effectiveness in models of epilepsy using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, the structure-activity relationship (SAR) analysis suggests that modifications to the pyrrolidine core can enhance anticonvulsant efficacy .

The proposed mechanism of action for 2-(4,4-Difluoropyrrolidin-2-yl)acetamide involves interaction with neuronal voltage-sensitive sodium channels. This interaction modulates neuronal excitability, which is crucial for preventing seizure activity. Compounds with similar structures have demonstrated binding affinity to these channels, indicating a potential pathway for therapeutic effects .

Case Studies

  • Synthesis and Screening : A study synthesized various N-phenyl derivatives of acetamide and evaluated their anticonvulsant activity in animal models. The most potent derivatives were identified as having favorable lipophilicity and binding properties to sodium channels .
    CompoundMES Efficacy (mg/kg)PTZ Efficacy (mg/kg)Lipophilicity (ClogP)
    Compound A1003003.5
    Compound B301002.8
    Compound C100Not effective4.0
  • Pharmacokinetic Studies : Extended pharmacokinetic investigations revealed that certain modifications to the acetamide moiety significantly influenced the bioavailability and half-life of the compound in vivo. These findings underscore the importance of structural optimization in developing effective anticonvulsants .

In Vitro Studies

In vitro assays have shown that related compounds can inhibit fibroblast activation protein (FAP), which plays a role in various diseases, including cancer. The inhibitory potency was found to be in the micromolar range, indicating potential therapeutic applications beyond anticonvulsant activity .

Q & A

Q. What regulatory guidelines apply to preclinical studies using this compound?

  • Methodological Answer : Adhere to ICH Q3A/B guidelines for impurity profiling and OECD GLP standards for toxicity testing. Document stability under storage conditions (-20°C, desiccated) and validate analytical methods per FDA/CDER protocols. Non-clinical safety assessments must exclude genotoxicity (Ames test) and cardiotoxicity (hERG assay) .

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